In-Depth Technical Guide: Chemical Properties, Reactivity, and Toxicology of 3,7-Dimethyloct-2-en-1-ol
In-Depth Technical Guide: Chemical Properties, Reactivity, and Toxicology of 3,7-Dimethyloct-2-en-1-ol
Executive Summary
3,7-Dimethyloct-2-en-1-ol (commonly referred to as 6,7-dihydrogeraniol) is a monounsaturated, branched-chain aliphatic alcohol[1][2]. Structurally, it is a derivative of geraniol in which the C6-C7 double bond has been reduced[3]. This compound occupies a unique and highly specific position in chemical research: it is a valuable biochemical probe for studying terpene biosynthesis[4] and an industrial intermediate for complex molecule synthesis[5]. However, due to its propensity to form electrophilic haptens, it is strictly prohibited in consumer cosmetics and fragrances[6][7]. This whitepaper synthesizes its physicochemical properties, enzymatic reactivity, toxicological mechanisms, and validated experimental workflows.
Chemical Identity and Physical Properties
The physical properties of 3,7-dimethyloct-2-en-1-ol are dictated by its hydrophobic eight-carbon chain, the allylic hydroxyl group, and the steric hindrance provided by the methyl groups at the C3 and C7 positions[1].
Table 1: Physicochemical Profile of 3,7-Dimethyloct-2-en-1-ol
| Property | Value |
| IUPAC Name | (E)-3,7-dimethyloct-2-en-1-ol[2] |
| Common Synonyms | 6,7-Dihydrogeraniol; 3,7-Dimethyl-2-octen-1-ol[2] |
| CAS Registry Number | 40607-48-5[1] |
| Molecular Formula | C10H20O[2] |
| Molecular Weight | 156.265 g/mol [8] |
| XLogP3 | 3.40 (Highly Hydrophobic)[2][3] |
| Appearance | Colorless liquid with characteristic odor[1] |
| Solubility | Soluble in organic solvents; limited in water[1] |
Biochemical Utility: Terpene Biosynthesis
In enzymology, 3,7-dimethyloct-2-en-1-ol is utilized to probe the active sites of prenyltransferases[4]. When converted to its pyrophosphate ester (6,7-dihydrogeranyl pyrophosphate), it acts as a substrate analogue for liver prenyltransferase[9].
Mechanistic Causality : Prenyltransferase normally catalyzes the condensation of isopentenyl pyrophosphate (IPP) with geranyl pyrophosphate. The enzyme readily accepts 6,7-dihydrogeranyl pyrophosphate, yielding 10,11-dihydrofarnesyl pyrophosphate[4][9]. The
Biosynthetic condensation of 6,7-dihydrogeranyl pyrophosphate and IPP by prenyltransferase.
Industrial Synthesis: Vitamin E Precursor
In industrial organic chemistry, 6,7-dihydrogeraniol serves as a critical building block. It is utilized in the preparation of hexahydrofarnesylacetone, a novel intermediate in the total synthesis of Vitamin E (
Toxicology and Regulatory Restrictions (IFRA)
Despite its pleasant odor profile, 3,7-dimethyloct-2-en-1-ol is strictly prohibited for use as a fragrance ingredient under the International Fragrance Association (IFRA) standards and the EU Cosmetic Products Regulation[6][7].
Mechanistic Causality of Sensitization : The intrinsic property driving this prohibition is severe dermal sensitization[2][10]. The compound acts as a "prohapten." Upon exposure to air (auto-oxidation) or skin metabolism (Cytochrome P450-mediated oxidation), the allylic alcohol is converted into highly reactive electrophilic species, such as 6,7-epoxides or conjugated aldehydes[11]. These electrophiles covalently bind to nucleophilic amino acid residues (e.g., cysteine, lysine) on epidermal proteins. This hapten-protein complex is phagocytosed by Langerhans cells and presented to T-cells, triggering a potent allergic contact dermatitis response[11].
Haptenation mechanism leading to dermal sensitization by 3,7-dimethyloct-2-en-1-ol.
Validated Experimental Protocols
Protocol A: Enzymatic Synthesis and Kinetic Profiling of 10,11-Dihydrofarnesyl Pyrophosphate
This self-validating in vitro assay measures prenyltransferase activity using the 6,7-dihydrogeranyl analogue[4][9].
-
Substrate Preparation : Dissolve synthetic 6,7-dihydrogeranyl pyrophosphate in 0.05 M Tris-HCl buffer (pH 7.5) containing 5 mM
. Causality: ions are strictly required to coordinate the oxygen atoms of the pyrophosphate leaving group, lowering the activation energy for allylic carbocation formation. -
Enzyme Incubation : In a 1 mL reaction volume, combine 1.11 μM 6,7-dihydrogeranyl pyrophosphate, 5.0 μM [
]-isopentenyl pyrophosphate, and 10 μg of purified liver prenyltransferase[4]. -
Reaction Execution : Incubate the mixture at 37°C for 30 minutes.
-
Termination & Extraction : Terminate the reaction by adding 1 mL of 1 M HCl. Extract the resulting allylic pyrophosphates using water-saturated 1-butanol.
-
Validation : Cleave the extracted pyrophosphates with alkaline phosphatase. Analyze the liberated alcohols via GC-MS to confirm the exact mass of 10,11-dihydrofarnesol, ensuring no off-target isomerization occurred.
Protocol B: GC-MS Profiling of Volatile Components in Natural Extracts
This protocol is optimized for detecting trace amounts of 3,7-dimethyloct-2-en-1-ol in complex matrices[12].
-
Extraction : Macerate 1 g of the sample in 10 mL absolute ethanol. Vortex thoroughly and extract for 24 hours in a 28°C shaking incubator[12].
-
Headspace Equilibration : Transfer 1 mL of the extract into a 20 mL headspace vial. Add 10 μL of 2-nonanone (0.008 μL/mL) to serve as an internal standard for quantitative self-validation[12]. Equilibrate the sealed vial in a water bath at 70°C for 20 minutes[12].
-
Chromatographic Separation : Inject the headspace gas into a GC-MS equipped with an Rtx-1MS column (30 m × 0.32 mm × 0.25 μm)[12]. Use Nitrogen (99.999%) as the carrier gas at a flow rate of 2.41 mL/min[12].
-
Temperature Gradient : Set the inlet temperature to 250°C. Start the column at 40°C (hold 2 min), ramp at 8°C/min to 130°C (hold 4 min), then ramp at 15°C/min to 250°C (hold 3 min)[12].
-
Mass Spectrometry : Utilize electron ionization (EI) at 70 eV. Identify 3,7-dimethyloct-2-en-1-ol by matching its fragmentation pattern (parent ion m/z 156.26) against the NIST spectral library[8][12].
References
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[3] Title: 6,7-dihydrogeraniol 2-octen-1-ol, 3,7-dimethyl. Source: The Good Scents Company. URL:[Link]
-
[6] Title: 3,7-dimethyloct-2-en-1-ol - Substance Information. Source: ECHA. URL:[Link]
-
[2] Title: 2-Octen-1-ol, 3,7-dimethyl-. Source: PubChem. URL:[Link]
-
[8] Title: 2-Octen-1-ol, 3,7-dimethyl-. Source: NIST WebBook. URL:[Link]
-
[10] Title: 6,7-dihydrogeraniol 2-octen-1-ol, 3,7-dimethyl. Source: The Good Scents Company. URL: [Link]
-
[7] Title: INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES. Source: Europa.eu. URL: [Link]
-
[11] Title: RIFM fragrance ingredient safety assessment. Source: ResearchGate. URL:[Link]
-
[4] Title: Synthesis of 10,11-dihydrofarnesyl pyrophosphate from 6,7-dihydrogeranyl pyrophosphate by prenyltransferase. Source: Biochemical Journal. URL:[Link]
-
[9] Title: Synthesis of 10,11-dihydrofarnesyl pyrophosphate from 6,7-dihydrogeranyl pyrophosphate by prenyltransferase. Source: PubMed. URL: [Link]
-
[12] Title: Volatile Compound Profiling and Antibacterial Efficacy of Heyang Fragrance. Source: MDPI. URL: [Link]
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[5] Title: How to Synthesize Vitamin E. Source: 物理化学学报 (Acta Physico-Chimica Sinica). URL: [Link]
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